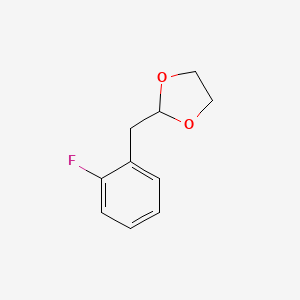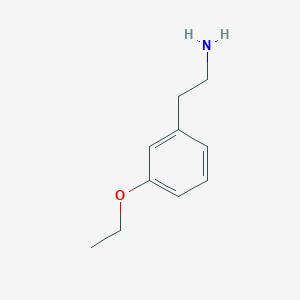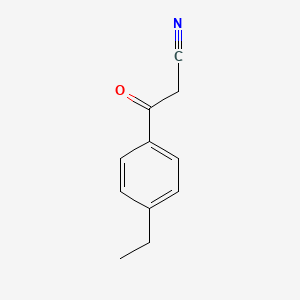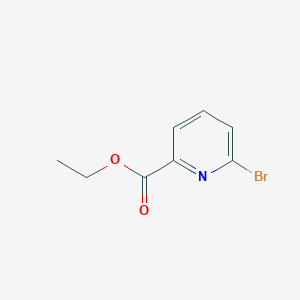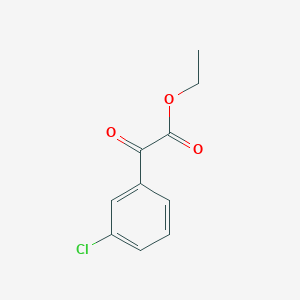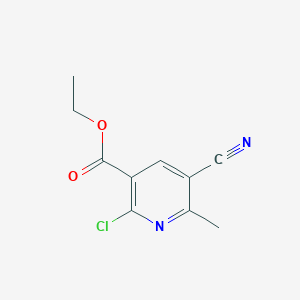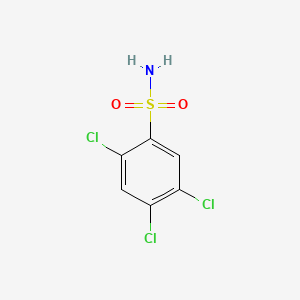
2,4,5-三氯苯磺酰胺
描述
2,4,5-Trichlorobenzenesulfonamide is a chemical compound that is part of a broader class of benzenesulfonamides, which have been extensively studied due to their potential applications in various fields, including medicine and materials science. The molecular structure and properties of such compounds are of particular interest because of their relevance to the design of new drugs and materials with specific functions .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of different functional groups with benzenesulfonamide or its halogenated variants. For instance, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives have been synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, benzenesulfonamide bearing 1,2,4-triazole scaffolds have been synthesized and investigated for their inhibitory activity against carbonic anhydrase isoforms . These methods highlight the versatility of benzenesulfonamides in chemical synthesis and their potential for creating compounds with targeted biological activities.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the crystal structure of 2,4,6-triisopropylbenzenesulfonamide has been solved using X-ray powder diffraction data, revealing the presence of N-H.O hydrogen bonds that link the molecules into two-dimensional sheets . The molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride, a closely related compound, has been determined by X-ray diffraction methods, showing a planar substituted benzene ring and normal bond lengths and angles .
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, leading to the formation of different derivatives with potential pharmacological applications. The reactivity of these compounds is often explored to synthesize novel derivatives with improved biological activities. For instance, the synthesis of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides has been reported, with some compounds showing remarkable antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. For example, the layered crystal structure and conformational properties of 2,2,2-trichloroethoxysulfonamide have been studied both experimentally and theoretically, providing insights into the stability of the molecule and its vibrational properties . These properties are essential for understanding the behavior of benzenesulfonamides in different environments and for their potential applications in drug design and other fields.
科学研究应用
Environmental Degradation and Remediation
2,4,5-Trichlorobenzenesulfonamide has been studied in relation to environmental degradation, particularly focusing on the adsorption and degradation of related compounds in the environment. For instance, Khan and Akhtar (2011) investigated the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid (a compound related to 2,4,5-Trichlorobenzenesulfonamide) on cation-exchangers in aqueous solutions, highlighting its effectiveness in the adsorption of this compound from solutions (Khan & Akhtar, 2011). Additionally, Pignatello (1992) explored the degradation of chlorophenoxy herbicides, including 2,4,5-trichlorophenoxyacetic acid, in acidic aerated solutions, demonstrating the potential for complete mineralization using certain chemical processes (Pignatello, 1992).
Biodegradation
Kellogg et al. (1981) described a technique for the enhanced biodegradation of synthetic herbicides like 2,4,5-trichlorophenoxyacetic acid. This method involved the development of bacterial strains capable of degrading these compounds by using them as their sole carbon source (Kellogg, Chatterjee, & Chakrabarty, 1981).
Molecular and Chemical Studies
Several studies have been conducted to understand the molecular structure and chemical reactions involving compounds similar to 2,4,5-Trichlorobenzenesulfonamide. For example, Rigotti et al. (1988) determined the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride, which is chemically related to 2,4,5-Trichlorobenzenesulfonamide, using X-ray diffraction methods. This study provided insights into the bond lengths, angles, and intramolecular distances of these compounds (Rigotti et al., 1988).
Biological Evaluation and Potential Medical Applications
Research has also been conducted on derivatives of benzenesulfonamides, similar to 2,4,5-Trichlorobenzenesulfonamide, for potential medical applications. Lolak et al. (2019) synthesized and evaluated novel ureido benzenesulfonamides incorporating triazine moieties as potent inhibitors of human carbonic anhydrase, which is relevant in diseases like glaucoma and cancer (Lolak, Akocak, Bua, & Supuran, 2019).
安全和危害
属性
IUPAC Name |
2,4,5-trichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOBBMKHUZFSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361323 | |
| Record name | 2,4,5-trichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichlorobenzenesulfonamide | |
CAS RN |
29092-27-1 | |
| Record name | 2,4,5-trichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



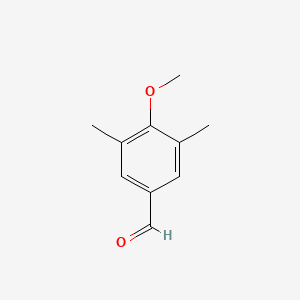
![1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1302059.png)
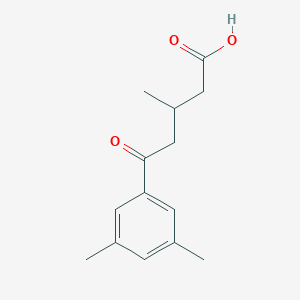
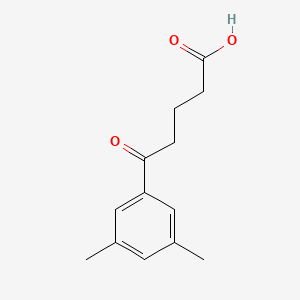
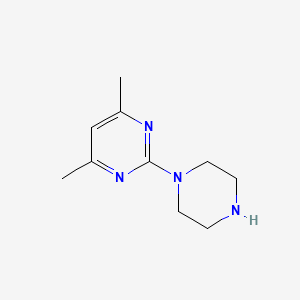
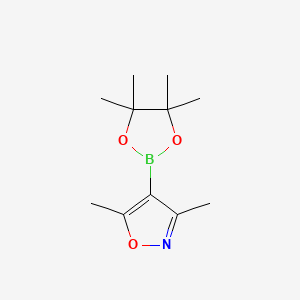
![2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302068.png)
